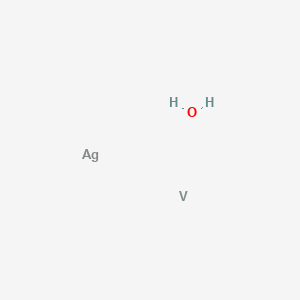
Silver;vanadium;hydrate
Beschreibung
Silver-vanadium hydrate compounds are inorganic materials containing silver (Ag), vanadium (V), and water molecules incorporated into their crystalline structure. These compounds are often synthesized through redox reactions or hydrothermal methods. A representative example is silver vanadium oxide hydrate (AgVO₃·nH₂O), which combines silver's conductivity with vanadium's multiple oxidation states (III, IV, V) . The hydration water stabilizes the structure and influences properties like ion mobility and thermal stability .
Vanadium's versatility in forming oxides and coordination complexes (e.g., vanadyl ions, VO²⁺) makes it a key component in battery electrodes, catalysts, and sensors. The inclusion of silver enhances electrical conductivity, while hydrates improve ionic transport .
Eigenschaften
Molekularformel |
AgH2OV |
|---|---|
Molekulargewicht |
176.825 g/mol |
IUPAC-Name |
silver;vanadium;hydrate |
InChI |
InChI=1S/Ag.H2O.V/h;1H2; |
InChI-Schlüssel |
ACQYEQFMTBRVRN-UHFFFAOYSA-N |
Kanonische SMILES |
O.[V].[Ag] |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Sol-Gel Formation
The interaction between Ag₂O and V₂O₅·nH₂O involves proton exchange at the V–O–V layers, facilitating Ag⁺ intercalation. Ultrasonic waves disrupt van der Waals forces, preventing particle aggregation.
Hydrothermal Crystallization
Under hydrothermal conditions, vanadate polyanions (e.g., [V₄O₁₂]⁴⁻) template Ag⁺ arrangement, leading to layered or tunnel structures. For example, Ag₄V₂O₇ forms via:
$$
2 \, \text{Ag}^+ + \text{V}2\text{O}5 + \text{H}2\text{O} \rightarrow \text{Ag}4\text{V}2\text{O}7 + 2 \, \text{H}^+ \quad
$$
Analyse Chemischer Reaktionen
Arten von Reaktionen: Silbervanadat-Hydrat unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen werden durch das Vorhandensein von Wassermolekülen beeinflusst, die den Transfer von Ionen und Elektronen erleichtern können.
Häufige Reagenzien und Bedingungen:
Oxidation: Silbervanadat-Hydrat kann mit starken Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Hydrazin durchgeführt werden.
Substitution: Substitutionsreaktionen beinhalten oft den Austausch von Vanadiumionen gegen andere Metallionen in Gegenwart von Komplexbildnern.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation zur Bildung von Vanadiumverbindungen mit höherem Oxidationszustand führen, während die Reduktion Vanadiumverbindungen mit niedrigerem Oxidationszustand erzeugen kann.
Wissenschaftliche Forschungsanwendungen
Silbervanadat-Hydrat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Katalysator in verschiedenen chemischen Reaktionen verwendet, aufgrund seiner einzigartigen Redoxeigenschaften.
Medizin: Es wird derzeit erforscht, ob es in Medikamententrägersystemen und als Bestandteil von medizinischen Geräten eingesetzt werden kann.
5. Wirkmechanismus
Der Mechanismus, durch den Silbervanadat-Hydrat seine Wirkung entfaltet, ist komplex und umfasst mehrere Wege:
Elektrochemische Reaktionen: In Batterien durchläuft die Verbindung Redoxreaktionen, die die Speicherung und Freisetzung von Energie ermöglichen.
Antibakterielle Wirkung: Die antibakteriellen Eigenschaften werden auf die Freisetzung von Silberionen zurückgeführt, die bakterielle Zellmembranen zerstören und zelluläre Prozesse stören können.
Katalytische Aktivität: Die katalytische Aktivität beruht auf der Fähigkeit von Vanadium, seinen Oxidationszustand zu ändern, wodurch es an verschiedenen chemischen Reaktionen teilnehmen kann.
Wirkmechanismus
The mechanism by which silver vanadium hydrate exerts its effects is complex and involves multiple pathways:
Electrochemical Reactions: In batteries, the compound undergoes redox reactions that facilitate the storage and release of energy.
Antibacterial Action: The antibacterial properties are attributed to the release of silver ions, which can disrupt bacterial cell membranes and interfere with cellular processes.
Catalytic Activity: The catalytic activity is due to the ability of vanadium to change oxidation states, which allows it to participate in various chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Comparative Analysis with Similar Compounds
Structural and Crystallographic Properties
The table below compares crystallographic data for silver-vanadium hydrates and analogous compounds:
Key Observations :
Physicochemical Properties
Thermal Stability:
- AgVO₃·2H₂O decomposes at 120°C, releasing H₂O and forming anhydrous AgVO₃, which further breaks down at 300°C .
- VOSO₄·5H₂O loses water progressively up to 150°C, forming VOSO₄·H₂O before complete dehydration at 200°C .
- PtO₂·H₂O remains stable up to 250°C, making it suitable for high-temperature catalysis .
Solubility:
Insights :
- Silver-vanadium hydrates exhibit low water solubility, limiting their use in aqueous systems. Vanadyl sulfate, however, is highly soluble, enabling applications in redox flow batteries .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


